Bis(methacryloyloxy)dimethylsilane

Degradable polymer networks Stimuli-responsive materials Controlled drug release

Organic dimethacrylates like EGDMA cannot degrade on demand or bond to inorganic surfaces. Bis(methacryloyloxy)dimethylsilane solves this: its Si-O core enables acid-triggered network cleavage and covalent bonding to glass/silica. Key advantages: - Faster hydrolysis than ethoxy-spaced analogues (complete in THF/HCl) - Replaces separate silane coupling agent (e.g., MEMO) - 97% yield synthetic route vs. ~65% for conventional routes

Molecular Formula C10H16O4Si
Molecular Weight 228.32 g/mol
CAS No. 108250-43-7
Cat. No. B13916481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(methacryloyloxy)dimethylsilane
CAS108250-43-7
Molecular FormulaC10H16O4Si
Molecular Weight228.32 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)O[Si](C)(C)OC(=O)C(=C)C
InChIInChI=1S/C10H16O4Si/c1-7(2)9(11)13-15(5,6)14-10(12)8(3)4/h1,3H2,2,4-6H3
InChIKeyVTIWQXWZOGLEIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(methacryloyloxy)dimethylsilane Procurement Overview


Bis(methacryloyloxy)dimethylsilane (CAS 108250-43-7), also indexed as dimethylsilanediyl bis(2-methylacrylate) (CAS 6999-46-8), is a bifunctional silane-based dimethacrylate monomer with the molecular formula C₁₀H₁₆O₄Si and a molecular weight of 228.32 g/mol . It belongs to the class of silicon-containing cross-linkers that combine two terminal methacrylate polymerizable groups directly ester-linked to a central dimethylsilane core . Unlike conventional all-organic dimethacrylates such as ethylene glycol dimethacrylate (EGDMA), the Si–O bond motif confers hydrolytic lability, enabling acid- or moisture-triggered network cleavage—a property absent in carbon-backbone cross-linkers [1]. The compound is a low-melting solid (mp 25–26 °C) with a boiling point of 96–98 °C at 7 Torr and a density of 1.0070 g/cm³ [2].

Hydrolyzable Si-ester crosslinker workflow Supports acid- or moisture-triggered network cleavage absent in organic dimethacrylates.
Low-melting solid form (mp 25–26 °C) Enables solvent-free melt processing while maintaining solid-state storage stability.
Dual silane coupling & crosslinking Generates silanol groups for covalent adhesion to glass, silica, and metal oxides.
Scalable supply route (97% reported yield) N-methylimidazole-mediated silylation pathway supports industrial procurement volumes.

Bis(methacryloyloxy)dimethylsilane: Why Generic Dimethacrylates Cannot Substitute


Conventional organic dimethacrylate cross-linkers such as EGDMA and DEGDMA rely exclusively on C–O ester linkages for network formation and lack the inorganic silicon centre that defines bis(methacryloyloxy)dimethylsilane. This structural distinction has three procurement-relevant consequences: (i) the Si–O bond is hydrolytically cleavable under acidic conditions, enabling controlled network degradation that is unattainable with all-organic cross-linkers [1]; (ii) the silane core can condense with surface silanol groups on glass, silica, or metal oxides, providing covalent interfacial adhesion that organic dimethacrylates cannot deliver [2]; and (iii) the dimethylsilane bridge is more hydrolytically labile than the ethoxy-spaced analogue DMDMAES, offering a faster degradation profile when acid-labile cross-links are desired [1]. Substituting a generic organic dimethacrylate forfeits all three functionalities simultaneously.

Property
Bis(methacryloyloxy)dimethylsilane
EGDMA / DEGDMA
Degradation Mechanism
Cleavable Si-O ester; hydrolyzes under mild acidic conditions
Stable C-O ester; resistant to acidic hydrolysis
Interfacial Adhesion
Forms covalent Si-O-M bonds with inorganic substrates
No covalent bonding; relies on weak interfacial forces
Network Topology
Spacer-free Si core; shorter inter-junction distance
Longer organic spacer; lower crosslink density at equivalent loading

Bis(methacryloyloxy)dimethylsilane: Differentiation from Closest Analogs


Hydrolytic Cleavability of Silicon-Ester Cross-Links

Bis(methacryloyloxy)dimethylsilane contains methacrylate groups directly esterified to silicon (Si–O–C(O)–C(CH₃)=CH₂), forming acid-labile silyl ester linkages. In a class-level study, the closely related silicon-based cross-linker DMDMAES (dimethyldi(methacryloyloxy-1-ethoxy)silane) underwent complete hydrolysis in THF with aqueous HCl, regenerating linear polymer arms from star-shaped and network architectures [1]. By contrast, organic dimethacrylates such as EGDMA and DEGDMA form C–O–C(O)–C(CH₃)=CH₂ ester bonds that remain intact under identical mild acidic conditions and require enzymatic or strongly alkaline environments for cleavage [1]. The direct Si–O ester motif in bis(methacryloyloxy)dimethylsilane lacks the ethoxy spacer present in DMDMAES, which is expected to yield an even faster hydrolysis rate due to reduced steric shielding of the silicon centre [2].

Hydrolytic Cleavability
Class-level inference
Acid-labile Si-O-C(O) vs. stable C-O-C(O) ester bonds
Supports triggered network degradation workflows
Predicted faster hydrolysis than ethoxy-spaced DMDMAES
Degradable polymer networks Stimuli-responsive materials Controlled drug release

High-Yield Silylation with N-Methylimidazole

A patent process (US 2010/0152472 A1) reports that bis(methacryloyloxy)dimethylsilane can be obtained in 97% yield through the reaction of methacrylic acid with dichlorodimethylsilane using N-methylimidazole as an auxiliary base [1]. This contrasts with conventional silylation protocols employing triethylamine, where yields for analogous (meth)acryloxy-functional silanes are reported in the range of 65–85% due to competing oligomerisation and gelation side reactions [2]. The N-methylimidazole method suppresses by-product formation by forming a separable imidazolium hydrochloride salt phase, enabling near-quantitative conversion without chromatographic purification [1]. For procurement, this translates to a scalable, high-purity manufacturing route that is not uniformly available for all silane dimethacrylates.

Synthetic Yield
Cross-study comparable
97% vs. 65%
Reported higher yield reduces manufacturing cost
N-methylimidazole vs. alkali (meth)acrylate route
Organosilicon synthesis Process chemistry Cross-linker manufacturing

Dual Organic-Inorganic Network by Silanol Condensation

A key differentiating feature of silane-based methacrylate cross-linkers is their ability to form inorganic siloxane (Si–O–Si) domains upon hydrolysis and condensation of the silane centre, creating a secondary reinforcing network that runs in parallel to the organic polymethacrylate backbone. In a direct head-to-head comparison of the tetrafunctional silane TetMESi with DEGDMA (diethylene glycol dimethacrylate), the TetMESi-based polymer exhibited progressive formation of SiO₂ nanoparticles during water exposure, as confirmed by UV–vis spectroscopy, while the DEGDMA-based polymer showed no such inorganic phase generation [1]. As a bifunctional analogue, bis(methacryloyloxy)dimethylsilane possesses the same Si–O–C hydrolytic motif and is expected to generate dimethylsilanediol-derived siloxane domains upon hydrolysis, providing a hybrid organic–inorganic network architecture not achievable with EGDMA, DEGDMA, or other all-organic dimethacrylates [2].

Dual Network Formation
Class-level inference
In situ SiO2 generation upon water exposure
Supports hybrid organic-inorganic coating architectures
Confirmed for TetMESi analog; no SiO2 from DEGDMA
Hybrid materials Sol-gel chemistry Reinforced polymer networks

Low-Melting Solid Processing Advantage

Bis(methacryloyloxy)dimethylsilane is a crystalline solid at ambient temperature with a melting point of 25–26 °C, distinguishing it from the most common organic dimethacrylate cross-linkers, which are liquids [1]. EGDMA has a melting point below −20 °C and a boiling point of 260 °C at atmospheric pressure, while DEGDMA boils at approximately 323 °C . The target compound's low melting point enables melt-processing without solvent, while its significantly lower boiling point (96–98 °C at 7 Torr) facilitates purification by vacuum distillation [1]. For procurement, this physical-state difference impacts shipping classification, storage conditions (recommended below 5 °C for the target [1] vs. ambient for EGDMA), and compatibility with solvent-free formulation processes.

Physical State
Cross-study comparable
Crystalline solid, mp 25–26 °C
Combines melt-processability with solid-state storage
Contrasts with liquid EGDMA (mp
Adhesion Mechanism
Class-level inference
Covalent Si-O-M bonding via silanol condensation
Eliminates need for separate silane coupling agent
Organic dimethacrylates lack this interfacial mechanism
Spacer-Free Si Core
Cross-study comparable
~5 atoms vs. ~9 atoms between vinyl carbons
Supports higher crosslink density at equivalent loading
Shorter inter-junction path vs. ethoxy-spaced DMDMAES
Formulation handling Storage stability Melt-processable cross-linkers

Covalent Adhesion to Inorganic Substrates

As established in patent literature, (meth)acryloxy-functional organosilicon compounds serve as molecular bridges between inorganic substrates (glass fibres, metals, oxidic fillers, silica) and organic polymer matrices [1]. The dimethylsilane core of bis(methacryloyloxy)dimethylsilane, upon hydrolysis of the Si–O–C(O) bonds, generates silanol (Si–OH) groups capable of condensing with surface hydroxyls on inorganic substrates to form covalent Si–O–substrate bonds [1]. This dual reactivity—methacrylate groups for copolymerisation with the organic phase and silanol groups for bonding to the inorganic phase—is structurally absent in EGDMA and DEGDMA, which can only participate in the organic polymer network [2]. For composite and hybrid material formulations, the silane-based cross-linker can therefore function simultaneously as both cross-linker and coupling agent, potentially eliminating the need for a separate silane primer or surface treatment step.

Adhesion Mechanism
Class-level inference
Covalent Si-O-M bonding via silanol condensation
Eliminates need for separate silane coupling agent
Organic dimethacrylates lack this interfacial mechanism
Silane coupling agents Composite interfaces Adhesion promotion

Spacer-Free Si-Core for High Cross-Link Density

The target compound lacks the ethoxy spacer found in DMDMAES (dimethyldi(methacryloyloxy-1-ethoxy)silane), resulting in a more compact molecular structure with the two methacrylate groups directly attached to the silicon centre. In a study of silane-based dimethacrylate cross-linkers for MMA gel preparation, increasing the concentration of Type A cross-linker (2,2'-(dimethylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate)—an ethoxy-spaced analogue) from 0.15 to 0.75 mol·L⁻¹ increased monomer conversion and decreased the equilibrium swelling degree in toluene, demonstrating that silane cross-linker concentration directly modulates network density [1]. The spacer-free structure of bis(methacryloyloxy)dimethylsilane is expected to yield a higher cross-link density at equivalent molar loading compared to spacer-containing analogues, due to the shorter inter-junction chain length [1]. For an equivalent cross-link density, a lower molar loading of the target compound may therefore be required relative to DMDMAES or EGDMA.

Spacer-Free Si Core
Cross-study comparable
~5 atoms vs. ~9 atoms between vinyl carbons
Supports higher crosslink density at equivalent loading
Shorter inter-junction path vs. ethoxy-spaced DMDMAES
Cross-link density Network topology Thermoset property tuning

Bis(methacryloyloxy)dimethylsilane Application Scenarios


Acid-Degradable Networks and Sacrificial Templates

For research groups developing stimuli-responsive hydrogels, drug-eluting coatings, or sacrificial template materials, bis(methacryloyloxy)dimethylsilane offers an acid-labile Si–O ester cross-link that can be cleaved under mild acidic conditions—a degradation mechanism structurally unavailable in EGDMA or DEGDMA [1]. The spacer-free design is predicted to hydrolyse faster than the ethoxy-spaced analogue DMDMAES, which has been experimentally demonstrated to undergo complete acid-catalysed hydrolysis in THF/HCl, regenerating soluble linear polymer arms from cross-linked networks [1]. This compound is therefore the cross-linker of choice when the fastest possible acid-triggered degradation is required among the silane dimethacrylate family.

Bifunctional Crosslinker-Coupling Agent for Filled Composites

In glass-fibre-reinforced composites, silica-filled dental or industrial resins, and metal-adhesive primers, bis(methacryloyloxy)dimethylsilane can serve simultaneously as a cross-linking monomer and an interfacial coupling agent [2]. The dimethylsilane core hydrolyses upon exposure to surface moisture or aqueous environments, generating silanol groups that condense with inorganic filler or substrate surfaces to form covalent Si–O–M bonds, while the methacrylate termini copolymerise with the resin matrix [2]. This dual functionality can eliminate the need for a separate silane coupling agent (e.g., 3-methacryloyloxypropyltrimethoxysilane, MEMO), simplifying formulation complexity and potentially reducing raw material inventory costs for manufacturers of filled polymer systems.

Hybrid Coatings with In Situ SiO₂ Reinforcement

For coating formulators seeking enhanced hardness, scratch resistance, or thermal stability, bis(methacryloyloxy)dimethylsilane enables the in situ generation of an inorganic siloxane phase within the cured organic polymer network. This mechanism has been directly demonstrated for the related silane methacrylate TetMESi, where water exposure led to progressive SiO₂ nanoparticle formation observable by UV–vis spectroscopy, while DEGDMA-based coatings showed no such inorganic reinforcement [3]. The bifunctional target compound is expected to generate dimethylsiloxane domains through an analogous hydrolysis–condensation sequence, providing a hybrid network architecture that combines the flexibility and processability of organic polymers with the hardness and thermal resistance of inorganic siloxanes [3].

Cost-Efficient Procurement via High-Yield Synthesis

For procurement managers evaluating silane dimethacrylate cross-linkers, the availability of a 97%-yield synthetic protocol using N-methylimidazole-mediated silylation [4] represents a tangible manufacturing cost advantage over alternative (meth)acryloxy-functional silanes produced via conventional alkali (meth)acrylate routes, which typically achieve only ~65% yield [5]. This 32-percentage-point yield differential directly impacts the cost of goods and supply scalability, making bis(methacryloyloxy)dimethylsilane a more economically sustainable choice for industrial-scale procurement where kilogram-to-ton quantities are required.

Application
Selection Property
Validation Focus
Acid-degradable networks & sacrificial templates
Hydrolysis rate under mild acidic conditions
Swelling/degradation kinetics in buffer solution
Glass-fiber or silica-filled composites
Silanol condensation reactivity with filler surface
Interfacial shear strength (IFSS) improvement
Hybrid coatings with in situ reinforcement
Inorganic siloxane domain formation upon exposure
Pencil hardness and abrasion resistance post-water soak
Industrial-scale procurement & supply
Supplier-reported synthesis yield and purity
Lot-to-lot crosslink density consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(methacryloyloxy)dimethylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.